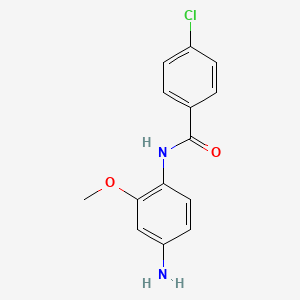

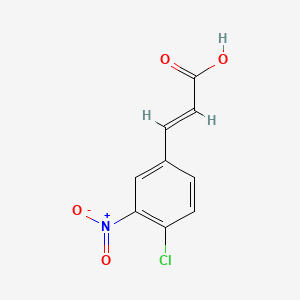

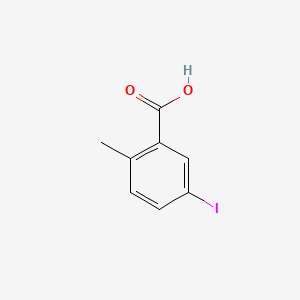

N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide" is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. Benzamide derivatives have been studied for their antiemetic, parasympathomimetic, antimicrobial, and receptor affinity properties . These compounds are characterized by an amide functional group attached to a benzene ring, which is further substituted with various functional groups that impart specific properties to the molecules.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the use of optically active starting materials and can result in the formation of multiple optical isomers. For instance, the synthesis of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) involved starting from a commercially available trans-4-hydroxy-L-proline and resulted in four optical isomers with varying affinities for 5-HT4 receptors . The synthesis process is crucial as it determines the purity, yield, and pharmacological activity of the final product.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using various spectroscopic and analytical techniques. X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy are commonly used to determine the polymorphic forms, stability, and molecular vibrations of these compounds . For example, two polymorphs of TKS159 were identified and characterized, with form alpha being thermodynamically more stable than form beta .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The reactivity can be influenced by the substitution pattern on the benzene ring. For instance, the presence of electron-donating or electron-withdrawing groups can affect the molecule's reactivity towards nucleophilic or electrophilic agents. The molecular electrostatic potential (MEP) surface map can provide insights into the chemical reactivity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the drugs. For example, the molar refractivity and polarizability of a benzamide derivative were studied to understand its interaction with light and its effects on drug concentration . Additionally, the crystalline forms of these compounds can exhibit different physical properties, as seen with the polymorphs of TKS159 .

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Properties

- Benzamide derivatives, including compounds related to N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide, have been synthesized and evaluated for their effects on gastrointestinal motility. Specifically, these compounds have shown promise as selective serotonin 4 receptor agonists, potentially offering novel prokinetic agents with reduced side effects due to limited affinity for 5-HT3- and dopamine D2 receptors (Sonda et al., 2004).

Characterization and Polymorphism

- Research on 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) has led to the preparation and characterization of two crystalline forms. These polymorphs were analyzed through various techniques, including X-ray powder diffractometry and thermal analysis, revealing differences in their properties and stability (Yanagi et al., 2000).

Antioxidant Activity

- Amino-substituted benzamide derivatives have been studied for their antioxidant activity. Electrochemical oxidation mechanisms of these compounds provide insights into their free radical scavenging capabilities, important for understanding their potential as antioxidants (Jovanović et al., 2020). Further, a combined experimental and computational study on N-arylbenzamides highlighted the promising antioxidative potential of certain derivatives, underlining the influence of electron-donating groups on antioxidant properties (Perin et al., 2018).

Bactericidal Activity Against MRSA

- The bactericidal activity of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against methicillin-resistant Staphylococcus aureus (MRSA) was investigated, showcasing their potential as antibacterial agents. Specific compounds demonstrated rapid concentration-dependent bactericidal effects, highlighting their therapeutic potential against resistant bacterial strains (Zadrazilova et al., 2015).

Propiedades

IUPAC Name |

N-(4-amino-2-methoxyphenyl)-4-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-13-8-11(16)6-7-12(13)17-14(18)9-2-4-10(15)5-3-9/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAYKXVXHCSWSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359363 |

Source

|

| Record name | N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436089-17-7 |

Source

|

| Record name | N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298421.png)

![2-[(Carboxymethyl)(methyl)amino]benzoic acid](/img/structure/B1298422.png)

![3-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1298430.png)

![4-[(3,5-Dichloropyridin-2-yl)oxy]phenol](/img/structure/B1298442.png)

![2-Propen-1-one, 1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]-](/img/structure/B1298447.png)